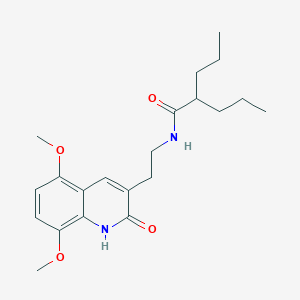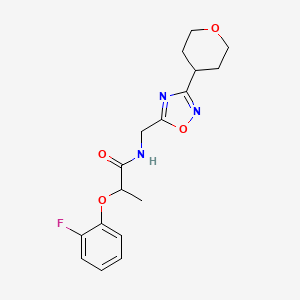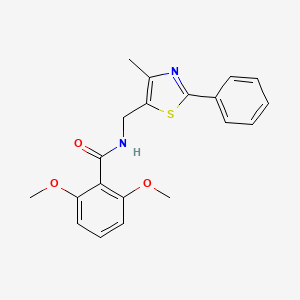
2,6-dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,6-dimethoxy-N-((4-methyl-2-phenylthiazol-5-yl)methyl)benzamide” is a complex organic compound. It contains a benzamide moiety, which is a common structure in various pharmaceuticals and biologically active compounds . The molecule also contains a thiazole ring, which is known to exhibit diverse biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, benzamides are typically synthesized from the corresponding carboxylic acids and amine derivatives . The thiazole ring can be formed through a variety of methods, including the reaction of alpha-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound would be characterized by techniques such as IR spectroscopy, NMR spectroscopy, and elemental analysis .Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by its functional groups. For example, the benzamide moiety could undergo reactions typical of amides, such as hydrolysis. The thiazole ring might participate in electrophilic or nucleophilic substitution reactions .Applications De Recherche Scientifique
Antioxidant Activity
This compound has been studied for its antioxidant properties . Antioxidants are crucial in protecting cells from damage caused by free radicals. The compound’s ability to scavenge free radicals makes it a candidate for further research in developing treatments for diseases caused by oxidative stress, such as cardiovascular diseases and certain types of cancer .
Antibacterial Applications
Benzamide derivatives, including this compound, have shown antibacterial activity against a range of bacteria. This is particularly important in the era of antibiotic resistance, as new antibacterial agents are urgently needed. The compound’s effectiveness against gram-positive and gram-negative bacteria could lead to the development of new antibiotics .
Anticancer Potential
The structural features of benzamide derivatives have been associated with anticancer activities . Research into the compound’s interaction with cancer cells could provide insights into new therapeutic approaches for treating various forms of cancer .
Anti-inflammatory Uses
Due to its chemical structure, the compound may possess anti-inflammatory properties . Inflammation is a biological response to harmful stimuli and is a component of many chronic diseases. The compound’s potential anti-inflammatory effects could be harnessed in the treatment of diseases like arthritis .
Antimicrobial Efficacy
The compound’s antimicrobial properties make it a subject of interest for use in preventing the growth of microorganisms. This application is significant for the preservation of food products and in the medical field to prevent the spread of infections .
Enzyme Inhibition
Enzymes play a vital role in biological processes, and their inhibition can be used to treat diseases. The compound’s potential to act as an enzyme inhibitor could lead to new treatments for diseases where enzyme activity needs to be controlled or modulated .
Drug Discovery and Development
Benzamide derivatives are often used in drug discovery . The compound’s unique structure could be the basis for developing new drugs with improved efficacy and reduced side effects for various diseases .
Industrial Applications
Beyond medical applications, benzamide derivatives can be used in industrial applications such as the plastic and rubber industry, paper industry, and agriculture. The compound’s properties could improve the quality and functionality of products in these industries .
Mécanisme D'action
Target of Action
Compounds with similar structures such as indole derivatives and thiazoles have been found to bind with high affinity to multiple receptors , suggesting a broad-spectrum biological activity.
Mode of Action
Similar compounds have been reported to interact with their targets, leading to various biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetics of similar compounds suggest that they may have good bioavailability .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The action of similar compounds may be influenced by various environmental factors .
Propriétés
IUPAC Name |
2,6-dimethoxy-N-[(4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-13-17(26-20(22-13)14-8-5-4-6-9-14)12-21-19(23)18-15(24-2)10-7-11-16(18)25-3/h4-11H,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZNLGVUALCDHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2853179.png)
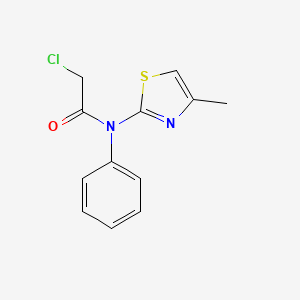
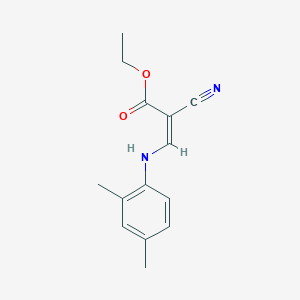
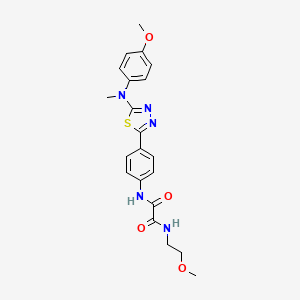
![5,5-Dimethyl-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2853185.png)
![N-[Cyano-(1-phenylpyrazol-4-yl)methyl]-3-methoxythiophene-2-carboxamide](/img/structure/B2853187.png)
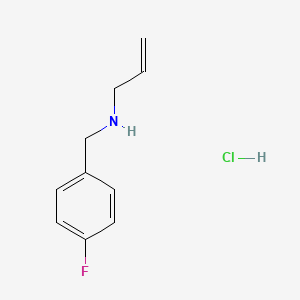
![3-[(2,5-dimethylphenyl)sulfonyl]-N-(4-methoxybenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2853192.png)

![2-[3-Methyl-7-(3-methylbutyl)-2,6-dioxopurin-8-yl]sulfanylacetic acid](/img/structure/B2853194.png)
